Larotaxel is a semi-synthetic taxoid derived from 10-deacetylbaccatin III, a natural precursor found in the needles of the European Yew tree (Taxus baccata). [] It belongs to a class of compounds known as taxanes, which are widely recognized for their antitumor activity. [] In the realm of scientific research, Larotaxel serves as a valuable tool for investigating microtubule dynamics, exploring mechanisms of drug resistance, and developing novel drug delivery systems. [, , ]
Optimizing Drug Delivery: Further research is needed to improve the bioavailability and targeted delivery of Larotaxel. [, , , , , ] This includes exploring novel nanoformulations, optimizing existing delivery systems, and investigating alternative administration routes.
Investigating Metabolites: A more comprehensive understanding of Larotaxel's metabolism is crucial for optimizing its therapeutic use. [] Future research should focus on characterizing its metabolic pathways, identifying active metabolites, and investigating their potential contribution to efficacy or toxicity.
Larotaxel is synthesized from 10-deacetylbaccatin III, a natural precursor obtained from the yew tree (Taxus species). Its classification as a taxoid places it within a broader category of compounds that exert anti-cancer effects through similar mechanisms. The compound is often referenced in studies focusing on its structural modifications and biological activities against resistant cancer cell lines.
The synthesis of larotaxel involves several key steps that transform 10-deacetylbaccatin III into the final product. A detailed synthesis pathway includes:
The molecular structure of larotaxel can be described as follows:
The stereochemistry of larotaxel plays a critical role in its interaction with microtubules. The compound's ability to bind effectively to these cellular structures is essential for its anticancer properties. Structural modifications have been explored to enhance its potency against drug-resistant cancer cells .
Larotaxel undergoes several chemical reactions that are pertinent to its pharmacological activity:
These reactions highlight the importance of understanding both the active mechanisms and potential degradation pathways for optimizing therapeutic applications.
The mechanism of action of larotaxel primarily involves:
Larotaxel exhibits several notable physical and chemical properties:
These properties are essential for developing effective delivery systems that enhance bioavailability and therapeutic outcomes .
Larotaxel's primary application lies in oncology, where it is being investigated for:
Larotaxel (XRP9881/RPR109881) is a semi-synthetic taxane derived from 10-deacetylbaccatin III (10-DAB), a key diterpenoid precursor extracted primarily from the needles of European yew (Taxus baccata) and other Taxus species [1] [7]. Unlike first-generation taxanes sourced from bark—which raised sustainability concerns due to low yields (0.007–0.01% paclitaxel in T. brevifolia bark)—10-DAB is more abundant (1 kg per 1,000–3,000 kg of needles) and enables environmentally viable production [3] [7]. The genus Taxus comprises 12 accepted species distributed across temperate regions, with T. baccata, T. wallichiana, and T. canadensis serving as primary sources for taxane precursors due to their distinct phytochemical profiles [7]. This shift to needle-derived precursors aligns with conservation efforts, as traditional bark harvesting threatened slow-growing yew populations [3].
The clinical limitations of early taxanes—including paclitaxel’s solvent-related hypersensitivity (due to Cremophor EL) and docetaxel’s neutropenia risk—drove innovation toward structurally optimized derivatives [2] [8]. Larotaxel emerged as a third-generation taxane designed to improve therapeutic efficacy while mitigating formulation challenges. Key milestones include:
Table 1: Comparative Evolution of Key Taxane Therapeutics
Taxane Generation | Prototype Compound | Structural Innovations | Primary Clinical Limitations |
---|---|---|---|
First | Paclitaxel | Natural baccatin III core | Hypersensitivity (Cremophor solvent) |
Second | Docetaxel | 10-DAB backbone; C13 tert-butyl ester side chain | Neutropenia, fluid retention |
Third | Larotaxel | 7,8-cyclopropane ring; modified C3’ side chain | Myelotoxicity (neutropenia) |
Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters—particularly P-glycoprotein (P-gp)—compromised the efficacy of early taxanes in 40–50% of advanced cancers [1] [6]. Larotaxel’s design directly addresses this via:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7